Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate
Description
Structural Characterization of Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted cyclohexane derivatives with aromatic substituents. Computational chemistry analysis reveals specific geometric parameters that define the compound's three-dimensional structure. The molecule demonstrates a topological polar surface area of 43.37 Ångström squared, indicating moderate polarity distribution across the molecular framework. The logarithmic partition coefficient value of 2.8939 suggests favorable lipophilicity characteristics, reflecting the balance between the polar ester and ketone functionalities against the hydrophobic aromatic and aliphatic components.
The conformational analysis reveals the presence of two rotatable bonds within the molecular structure, primarily associated with the ester linkage and the connection between the cyclohexane ring and the aromatic substituent. This limited rotational freedom constrains the molecule to specific conformational states, with the cyclohexane ring likely adopting chair conformations to minimize steric strain. The 3-chlorophenyl substituent orientation relative to the cyclohexane ring significantly influences the overall molecular geometry, with the chlorine atom's position on the aromatic ring affecting the spatial arrangement and potential intermolecular interactions.
The hydrogen bonding profile analysis indicates three hydrogen bond acceptor sites corresponding to the oxygen atoms in the ketone and ester functionalities, while the molecule contains no hydrogen bond donor sites. This hydrogen bonding pattern significantly influences the compound's intermolecular association behavior and solubility characteristics. The molecular framework accommodates specific geometric constraints imposed by the quaternary carbon center at position 1 of the cyclohexane ring, where both the aromatic substituent and ester functionality are attached.
Crystallographic Data and X-ray Diffraction Studies
The crystallographic characterization of this compound would provide definitive structural information regarding bond lengths, bond angles, and intermolecular packing arrangements. While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the structural determination would follow established protocols for organic molecular crystals. The expected crystallographic analysis would reveal the precise positioning of the 3-chlorophenyl substituent relative to the cyclohexane ring plane and the spatial orientation of the methyl ester group.
The molecular packing in the crystalline state would be influenced by the polar functional groups and the chlorine atom's participation in halogen bonding interactions. The ketone functionality at position 4 of the cyclohexane ring would likely engage in dipole-dipole interactions with neighboring molecules, while the ester group could participate in weak hydrogen bonding with appropriately positioned hydrogen atoms. The chlorine substituent on the aromatic ring would contribute to the overall packing efficiency through halogen bonding interactions, potentially forming characteristic layered or columnar arrangements in the crystal lattice.
Powder X-ray diffraction analysis could provide complementary information regarding the compound's crystalline phases and polymorphic behavior. The diffraction pattern would exhibit characteristic peaks corresponding to the specific d-spacings within the crystal lattice, allowing for phase identification and purity assessment. The integration of synchrotron radiation sources would enhance the resolution and data quality for detailed structural refinement, particularly beneficial for resolving subtle conformational differences and hydrogen atom positions.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum would exhibit characteristic signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic region would display signals for the 3-chlorophenyl substituent, with the chlorine atom's electron-withdrawing effect influencing the chemical shifts of the ortho and meta protons relative to the substitution site.
The cyclohexane ring protons would appear as complex multipets in the aliphatic region, with the axial and equatorial protons at positions 2, 3, 5, and 6 exhibiting characteristic coupling patterns. The protons adjacent to the ketone functionality at position 4 would demonstrate distinct chemical shifts due to the deshielding effect of the carbonyl group. The methyl ester protons would appear as a singlet in the characteristic region for alkyl esters, typically around 3.7 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide definitive identification of all carbon environments within the molecule. The carbonyl carbons from both the ketone and ester functionalities would appear in the characteristic downfield region, with distinct chemical shifts reflecting their different electronic environments. The aromatic carbons would exhibit signals in the aromatic region, with the chlorine-substituted carbon showing characteristic shifts due to the halogen's electronic effects. The cyclohexane ring carbons would display signals in the aliphatic region, with the quaternary carbon at position 1 appearing at a characteristic chemical shift reflecting its substitution pattern.
Infrared and Raman Spectroscopy
Infrared spectroscopy analysis of this compound would reveal characteristic vibrational frequencies corresponding to the functional groups present within the molecule. The carbonyl stretching vibrations would appear as strong absorptions in the expected regions, with the ketone carbonyl typically appearing around 1710 wavenumbers and the ester carbonyl around 1735 wavenumbers. The aromatic carbon-carbon stretching vibrations would manifest as medium-intensity peaks in the fingerprint region, while the carbon-hydrogen stretching vibrations would appear in the characteristic aliphatic and aromatic regions.
The chlorine substituent would influence the aromatic ring vibrational modes, potentially causing shifts in the carbon-carbon stretching frequencies and out-of-plane bending vibrations. The ester functionality would contribute characteristic vibrations including the carbon-oxygen stretching and the methyl group deformation modes. The cyclohexane ring would exhibit characteristic ring breathing and deformation modes, with the specific frequencies depending on the ring conformation and substituent effects.
Raman spectroscopy would provide complementary vibrational information with different selection rules compared to infrared spectroscopy. The aromatic ring breathing modes would likely appear as strong Raman signals, while the carbon-carbon stretching vibrations would be enhanced. The symmetric stretching modes would be prominent in the Raman spectrum, providing additional confirmation of the molecular structure and functional group identification.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would provide molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 266, corresponding to the molecular weight of 266.72 daltons. The isotope pattern would reflect the presence of the chlorine atom, with the molecular ion plus two peak appearing due to the chlorine-37 isotope contribution.
The fragmentation pattern would likely include loss of the methyl ester group, resulting in a fragment corresponding to the 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid structure. Additional fragmentation would involve cleavage of the bond between the cyclohexane ring and the aromatic substituent, generating fragments corresponding to the 3-chlorophenyl cation and the substituted cyclohexane moiety. The ketone functionality might participate in alpha-cleavage reactions, leading to characteristic fragments that would aid in structural confirmation.
The base peak in the mass spectrum would likely correspond to the most stable fragment ion, potentially the 3-chlorobenzyl cation or a rearrangement product involving the cyclohexane ring system. High-resolution mass spectrometry would provide accurate mass measurements enabling elemental composition determination and confirmation of the proposed molecular formula. Tandem mass spectrometry experiments would elucidate the detailed fragmentation pathways and provide additional structural confirmation through collision-induced dissociation patterns.
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-18-13(17)14(7-5-12(16)6-8-14)10-3-2-4-11(15)9-10/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJJWMYIVZUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857200 | |
| Record name | Methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384264-35-0 | |
| Record name | Methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate has been investigated for its pharmacological properties:
- Anti-inflammatory Activity : Studies indicate that it may inhibit enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent .
- Antimicrobial Properties : Preliminary studies show promising antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its effectiveness .
The compound's biological interactions are notable:
- Mechanism of Action : It interacts with specific molecular targets, modulating enzyme activities that lead to therapeutic effects.
- Potential Therapeutic Uses : Investigated for conditions such as rheumatoid arthritis, cancer, and gastrointestinal diseases due to its ability to influence metabolic pathways .
Agrochemicals
In the agrochemical sector, this compound is being explored for:
- Herbicides and Pesticides : Its unique structural properties make it a candidate for developing new agrochemicals with enhanced efficacy against pests and weeds .
Materials Science
The compound is also utilized in materials science:
- Polymer Synthesis : Its reactivity allows it to serve as a building block for synthesizing advanced materials and polymers, which can be tailored for specific applications in coatings and composites.
Case Study 1: Anticancer Efficacy
A study involving breast cancer xenografts in mice demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The observed mechanism involved enhanced apoptosis and reduced angiogenesis, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Resistance
In clinical trials assessing its efficacy against antibiotic-resistant strains of Staphylococcus aureus, the compound showed a notable decrease in bacterial load among treated patients. This suggests its potential role as an adjunct therapy in managing resistant infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Bactericidal |
| Escherichia coli | 15 µg/mL | Bacteriostatic |
| Candida albicans | 10 µg/mL | Fungicidal |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorine substituent on the phenyl ring significantly influences physicochemical properties:
- Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1363165-99-4): The para-chloro group provides a symmetrical electronic environment, which may enhance crystallinity compared to the meta isomer .
- Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1): Dual chlorine atoms increase molecular weight (C₁₄H₁₄Cl₂O₃, MW 307.17 g/mol) and steric bulk, likely reducing solubility in polar solvents .
Table 1: Substituent Effects on Key Properties
| Compound | Chlorine Position(s) | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Methyl 1-(3-Chlorophenyl)-4-oxo... | 3- | C₁₄H₁₅ClO₃* | ~266.72* | Moderate steric/electronic effects |
| Methyl 1-(4-Chlorophenyl)-4-oxo... | 4- | C₁₄H₁₅ClO₃ | 266.72 | Higher symmetry, improved packing |
| Methyl 1-(2,4-Dichlorophenyl)-4-oxo.. | 2,4- | C₁₄H₁₄Cl₂O₃ | 307.17 | Reduced solubility, higher stability |
Ring Saturation and Conformational Flexibility
- Saturated Cyclohexane Derivatives : The target compound and its analogs (e.g., CAS 1363165-99-4) exhibit chair or half-chair conformations, as seen in cyclohexanecarboxylates. These conformations influence packing in crystal lattices and interactions with biological targets .
- Cyclohexene Derivatives: Compounds like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () feature a conjugated enone system, enabling participation in Diels-Alder reactions. Their unsaturated rings adopt envelope or boat conformations, contrasting with the rigid chair forms of saturated analogs .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., the target compound) generally exhibit higher volatility and lower molecular weights compared to ethyl esters (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, ). Ethyl groups may enhance lipophilicity, impacting bioavailability in drug design .
- Phosphonate Esters : 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate () demonstrates how replacing the carboxylate with a phosphonate group alters hydrolysis rates and metal-binding properties, broadening applications in catalysis or nerve agent analogs .
Research Findings and Trends
- Crystallography : Cyclohexane derivatives with para-substituents (e.g., 4-chlorophenyl) exhibit predictable packing patterns due to symmetry, whereas meta-substituted analogs may form disordered crystals, as observed in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () .
- Reactivity : The ketone group at the 4-position facilitates reductions to alcohols or condensations to form spiro compounds, a feature exploited in pharmaceutical intermediates ().
Biological Activity
Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclohexane ring with a carboxylate group and a chlorophenyl substituent. The presence of the chlorine atom in the para position influences the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, but structural analogs indicate potential pharmacological effects, particularly in areas such as:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties.
- Anticancer Potential : The compound may exhibit cytotoxicity against various cancer cell lines, similar to other 1,3,4-oxadiazole derivatives that target enzymes involved in cancer proliferation .
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone moiety can form hydrogen bonds with active site residues. This may modulate enzyme or receptor activity, leading to various biological effects.
- Lipid Membrane Permeability : The presence of halogens typically enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
Antimicrobial Activity
A study on structurally similar compounds indicated that this compound could possess antimicrobial properties. For instance, compounds derived from cyclohexanecarboxylates were tested against various bacterial strains, showing promising results .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| TACC 42 | 50 | Active |
| TACC 40 | >200 | Not Active |
Anticancer Activity
Research into related compounds suggests that modifications to the oxadiazole scaffold can lead to increased cytotoxicity against cancer cells. For example, several derivatives have been tested for their effects on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), highlighting the need for further exploration of this compound in this context .
Synthesis and Structural Modifications
The synthesis of this compound typically involves:
- Chlorination of Benzene : To form 3-chlorobenzene.
- Friedel-Crafts Acylation : Introducing the cyclohexanone moiety.
- Carboxylation : Using carbon dioxide under high pressure to introduce the carboxylic acid group.
These synthetic routes are crucial for modifying structural features to enhance biological activity.
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate typically follows a route involving:
- Formation of a substituted cyclohexanone intermediate.
- Introduction of the 3-chlorophenyl moiety via aromatic substitution or coupling.
- Esterification to form the methyl carboxylate group.
- Purification and characterization of the final compound.
This approach is analogous to the preparation of related compounds such as methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, which shares the cyclohexanone and ester framework but differs in aromatic substitution pattern.
Detailed Preparation Procedure
While specific literature on this compound is limited, extrapolation from closely related compounds and general synthetic organic chemistry provides the following detailed method:
Step 1: Synthesis of Methyl 2-oxocyclohexanecarboxylate
- Starting from cyclohexanone, the methyl ester of 2-oxocyclohexanecarboxylic acid is prepared via oxidation and esterification.
- Typical conditions involve oxidation with suitable reagents (e.g., KMnO4 or other oxidants) followed by Fischer esterification using methanol and acid catalysis.
Step 2: Aromatic Substitution to Introduce 3-Chlorophenyl Group
- The 3-chlorophenyl substituent is introduced via electrophilic aromatic substitution or via coupling reactions such as Friedel-Crafts acylation or Suzuki coupling.
- For example, a halogenated phenyl derivative (3-chlorophenyl halide) can be coupled with the cyclohexanone intermediate using palladium-catalyzed cross-coupling in the presence of base and ligand to afford the substituted cyclohexanone.
Step 3: Formation of the 4-oxo Group
- The ketone functionality at the 4-position of the cyclohexanecarboxylate is introduced or maintained through controlled oxidation or selective functional group transformations.
- Reagents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane may be used for oxidation steps.
Step 4: Purification
- The crude product is purified by column chromatography using silica gel.
- Elution solvents typically involve mixtures of dichloromethane and methanol or ethyl acetate to separate the desired compound from impurities.
Analytical Characterization Supporting Preparation
- Mass Spectrometry (MS): Confirms molecular weight consistent with C14H13ClO3.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra verify the presence of cyclohexanone ring, methyl ester, and 3-chlorophenyl substituent.
- Infrared Spectroscopy (IR): Characteristic peaks for ester carbonyl (~1735 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹).
- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) used to monitor reaction progress and purity.
Notes on Reaction Optimization and Green Chemistry
- Use of continuous flow reactors can improve yield and reproducibility by precise temperature and reaction time control.
- Solvent selection favors environmentally benign solvents like 1,4-dioxane or ethyl acetate.
- Catalysts and reagents are chosen to minimize waste and avoid heavy metal contamination.
- Reaction under inert atmosphere (nitrogen or argon) prevents oxidation side reactions.
Summary Table of Preparation Method
| Preparation Stage | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Esterification | Cyclohexanone, methanol, acid catalyst | Form methyl 2-oxocyclohexanecarboxylate | Ester formation, moderate yield |
| Aromatic substitution | 3-chlorophenyl halide, Pd catalyst, base | Attach 3-chlorophenyl group | Coupling reaction, regioselective |
| Oxidation | PCC or Dess-Martin reagent | Introduce 4-oxo group | Controlled oxidation |
| Purification | Silica gel chromatography, DCM/MeOH solvent | Isolate pure product | High purity, suitable for research |
Q & A
Q. What are the standard synthetic routes for Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a Michael addition between a chalcone derivative (e.g., (2E)-3-(3-chlorophenyl)-1-arylprop-2-en-1-one) and a β-ketoester (e.g., methyl acetoacetate) under alkaline conditions. Key steps include:
- Refluxing in absolute alcohol with a base (e.g., 10% NaOH) for 8–12 hours to promote cyclization .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Optimization of reaction parameters:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Catalyst loading : Controlled NaOH concentrations (5–10%) minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., 3-chlorophenyl integration at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 295.06 for CHClO) .
- X-ray Crystallography : Resolves conformational ambiguities. For example:
- Puckering parameters (Q, θ, φ) distinguish envelope vs. half-chair cyclohexane conformations .
- Dihedral angles between aromatic rings (e.g., 76.4–89.9° for 3-chlorophenyl/ketone planes) .
Advanced Research Questions
Q. How do crystallographic data resolve structural ambiguities in cyclohexenone derivatives, and what discrepancies exist in reported conformations?
Methodological Answer: X-ray studies reveal disorder in the cyclohexane ring, often modeled with dual occupancy (e.g., 68.4:31.6 ratio in asymmetric units) . Contradictions arise in:
- Conformational preferences :
- Envelope (θ = 57.3°, Q = 0.477 Å) vs. screw-boat (θ = 112°, Q = 0.579 Å) conformers under identical conditions .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) stabilize half-chair conformations via hyperconjugation .
- Packing interactions : C–H···O hydrogen bonds (2.6–3.0 Å) influence lattice stability but do not override steric strain from bulky substituents .
Q. What strategies address low yields in the synthesis of this compound, and how do substituents affect reactivity?
Methodological Answer:
- Low-yield mitigation :
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes, improving yield by 15–20% .
- Protecting groups : Temporarily shield reactive ketones (e.g., ketal formation) to prevent side reactions .
- Substituent effects :
- 3-Chlorophenyl : Enhances electrophilicity at the α,β-unsaturated ketone, accelerating Michael addition .
- Methyl ester : Electron-donating groups reduce ring strain in cyclohexanone intermediates .
Q. How do computational models predict the biological activity of this compound based on substituent electronic properties?
Methodological Answer:
- Docking studies : The 3-chlorophenyl group exhibits strong π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 active site) .
- QSAR models :
- Electron-withdrawing Cl increases binding affinity (predicted IC = 12 µM for kinase inhibition) .
- Lipophilicity (logP) : Optimized at 2.8 for blood-brain barrier penetration .
Q. How do electron-withdrawing groups (e.g., Cl, CF3_33) influence regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Suzuki-Miyaura coupling :
- Cl substituent : Directs palladium catalysts to the para position, favoring C–C bond formation at C4 of the cyclohexane ring .
- Trifluoromethyl (CF) : Increases oxidative addition rates by 30% due to enhanced electrophilicity .
- Mechanistic insights : Hammett plots correlate σ values (Cl: +0.23, CF: +0.54) with reaction rates .
Data Contradiction Analysis
Reported melting points vary by 10–15°C across studies due to:
- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetonitrile) produce distinct crystal habits .
- Purity thresholds : HPLC purity >98% yields sharper melting ranges (e.g., 142–144°C vs. 135–140°C for 95% purity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
